molecular formula C19H20ClNO5 B4262682 4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4262682
M. Wt: 377.8 g/mol
InChI Key: JTZKWXYYQBFBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMQ and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CDMQ is not well understood. However, it has been suggested that CDMQ may act by inhibiting the growth of cancer cells, reducing inflammation, and inhibiting viral replication.
Biochemical and Physiological Effects:
CDMQ has been found to have various biochemical and physiological effects. In vitro studies have shown that CDMQ inhibits the growth of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that CDMQ reduces tumor growth in mice and has anti-inflammatory effects in rats.

Advantages and Limitations for Lab Experiments

One advantage of using CDMQ in lab experiments is its potential as a building block for the synthesis of other compounds. Another advantage is its potential as a fluorescent probe. However, a limitation of using CDMQ in lab experiments is its low solubility in water, which may make it difficult to work with.

Future Directions

There are several future directions for the study of CDMQ. One direction is the synthesis of CDMQ analogs with improved solubility and potency. Another direction is the study of the mechanism of action of CDMQ. Additionally, the use of CDMQ as a fluorescent probe in biological systems is an area that requires further investigation. Finally, the use of CDMQ in the development of new drugs for the treatment of cancer, inflammation, and viral infections is an area that requires further research.
Conclusion:
In conclusion, CDMQ is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. CDMQ has been synthesized using various methods, and its mechanism of action is not well understood. CDMQ has been found to have various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of CDMQ, including the synthesis of analogs, the study of its mechanism of action, and its use as a fluorescent probe in biological systems.

Scientific Research Applications

CDMQ has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CDMQ has been studied for its potential as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. In material science, CDMQ has been studied for its potential as a dye and a fluorescent probe. In organic synthesis, CDMQ has been studied for its potential as a building block for the synthesis of other compounds.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5/c1-23-14-6-5-10(7-12(14)20)11-8-16(22)21-13-9-15(24-2)18(25-3)19(26-4)17(11)13/h5-7,9,11H,8H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZKWXYYQBFBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 4
4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

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